
2-Azidoethanol
Overview
Description
2-Azidoethanol is an organic compound with the molecular formula C2H5N3O It is characterized by the presence of an azido group (-N3) attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azidoethanol can be synthesized through the nucleophilic substitution reaction of 2-chloroethanol with sodium azide. The reaction typically involves the following steps:
- Sodium azide (14.6 g, 224 mmol, 1.5 equivalents) is added portion-wise to a stirred mixture of 2-chloroethanol (12.0 g, 149 mmol, 1 equivalent) in water (80 mL) at 0°C.
- The reaction mixture is slowly warmed to room temperature and stirred for an additional 4 hours.
- Additional sodium azide (9.71 g, 149 mmol, 1 equivalent) is added, and the solution is heated under reflux at 80°C overnight.
- After completion, the mixture is extracted with diethyl ether, and the combined organic phases are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 2-Azidoethanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, water, and diethyl ether.
Cycloaddition Reactions: Alkynes, often under copper-catalyzed or copper-free conditions.
Reduction Reactions: Hydrogen gas or other reducing agents.
Major Products:
Substitution Reactions: Various substituted ethanol derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Ethanolamine derivatives.
Scientific Research Applications
Chemical Applications
1. Glycosylation Reagent
2-Azidoethanol is extensively used as a reagent in glycosylation reactions, which are critical for synthesizing glycosylated compounds. These reactions modify sugars to produce complex carbohydrates essential for biological functions. The azido group facilitates the formation of stable glycosidic linkages, enhancing the properties of the resulting molecules .
2. Bioorthogonal Chemistry
In bioorthogonal chemistry, this compound serves as a labeling agent for biomolecules. It can react with terminal alkynes through azide-alkyne cycloaddition, forming stable triazole linkages. This feature is particularly useful for tracking biomolecules in living systems, allowing researchers to study cellular processes and interactions without disrupting normal biological functions .
3. Click Chemistry
The compound plays a significant role in click chemistry, a set of highly selective reactions that yield products under mild conditions. Its ability to form triazoles via copper-catalyzed reactions makes it suitable for bioconjugation applications in drug development and material science .
Industrial Applications
1. Specialty Chemicals Production
Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity allows for the synthesis of novel compounds that can be applied in various fields, including pharmaceuticals and polymers.
2. Hypergolic Propellants
Recent studies have investigated this compound as a potential replacement for traditional hypergolic fuels used in rocket propulsion systems. It exhibits favorable properties such as lower toxicity and good ignition characteristics when combined with oxidizers like high test peroxide (HTP). This application highlights its potential for developing greener alternatives to conventional propellants .
Biological Applications
1. RNA Modification
In molecular biology, this compound is employed to modify RNA molecules, facilitating bioconjugation processes. For instance, it has been used to synthesize 3′-terminal azide-modified oligoribonucleotides, which are crucial for studying RNA functions and interactions .
2. Cellular Effects
The compound influences cellular processes such as cell signaling and gene expression by altering glycosylation patterns on proteins and lipids. These modifications can significantly impact cellular metabolism and function, making it an important tool for biochemical research .
Case Studies
1. Photo-Click Immobilization
A study demonstrated the use of this compound for immobilizing carbohydrates on polymeric surfaces via photo-click chemistry. This method enhances the functionality of biomaterials by allowing precise control over surface modifications.
2. Hypergolicity Studies
Research explored the suitability of this compound as a candidate for hypergolic bipropellants. The compound showed promising properties such as easy synthesis and lower toxicity compared to traditional fuels, indicating its potential for safer rocket propulsion applications .
Safety Considerations
While this compound has valuable applications, it is essential to note that it can be potentially explosive under certain conditions. Proper safety protocols must be adhered to when handling this compound in laboratory settings to mitigate risks associated with its use.
Mechanism of Action
The mechanism of action of 2-azidoethanol primarily involves its reactivity as an azide. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. This reaction is facilitated by the strain in the alkyne and the electronic properties of the azido group . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
2-Azidoethan-1-ol: Similar structure but with different reactivity and applications.
2-Bromoethanol: Precursor in the synthesis of 2-azidoethanol.
Ethanolamine: Similar backbone but with an amine group instead of an azido group.
Uniqueness: this compound is unique due to its azido group, which imparts distinct reactivity, especially in cycloaddition reactions. This makes it particularly valuable in click chemistry and bioorthogonal applications .
Biological Activity
2-Azidoethanol (C2H5N3O) is an organic compound characterized by the presence of an azido group (-N3) attached to an ethanol backbone. This compound has garnered attention due to its diverse applications in biochemical research, particularly in the fields of bioorthogonal chemistry and glycosylation. Its unique reactivity makes it valuable for labeling biomolecules and studying various biological processes.
This compound is a colorless to slightly yellow clear liquid with a molecular weight of 87.06 g/mol. It is soluble in water and organic solvents, which facilitates its use in various chemical reactions. The compound is synthesized through the nucleophilic substitution reaction of 2-chloroethanol with sodium azide, yielding a product that can be utilized in multiple biochemical applications.
The primary mechanism of action for this compound involves its role as a reagent in glycosylation reactions and bioorthogonal chemistry. It participates in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole linkages, which are crucial for bioconjugation and drug development .
Biochemical Pathways
- Glycosylation : this compound is employed in the glycosylation of mono- and polysaccharides, modifying cell surface properties that influence cell adhesion, migration, and immune responses.
- Click Chemistry : The compound's ability to react with terminal alkynes in the presence of copper catalysts allows for efficient labeling and tracking of biomolecules within living systems .
Cellular Effects
This compound influences various cellular processes, including:
- Cell Signaling : It modulates signaling pathways by altering glycosylation patterns on proteins and lipids.
- Gene Expression : Changes in glycosylation can impact gene expression profiles, potentially affecting cellular metabolism and function.
Dosage Effects
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses : At lower concentrations, it can be used to study specific biochemical pathways without significant toxicity.
- High Doses : Higher concentrations may lead to cytotoxic effects, necessitating careful dose management in experimental settings.
Case Studies
- Photo-Click Immobilization : A study demonstrated the use of this compound for immobilizing carbohydrates on polymeric surfaces via photo-click chemistry, enhancing the functionality of biomaterials .
- Hypergolic Propellants : Research explored the potential of this compound as a greener alternative to traditional hypergolic fuels. It exhibited favorable properties such as lower toxicity and good ignition characteristics when combined with high test peroxide (HTP) as an oxidizer .
Comparative Analysis
Compound | Structure | Key Applications | Unique Features |
---|---|---|---|
This compound | C2H5N3O | Glycosylation, bioorthogonal chemistry | Azido group enables click chemistry |
2-Bromoethanol | C2H5Br | Precursor for azidoethanol synthesis | Halogen substituent |
Ethanolamine | C2H7NO | Biochemical synthesis | Amino group instead of azido |
Safety and Hazards
While this compound has valuable applications, it is important to note that it is potentially explosive under certain conditions. Proper handling protocols must be followed to mitigate risks associated with its use in laboratory settings .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-azidoethanol with high purity for nucleic acid labeling applications?
- Methodology : The synthesis of this compound often involves nucleophilic substitution or "click" chemistry. For instance, coupling reactions using this compound with bromides or tosylates under nitrogen atmosphere yield derivatives like azidoethyl-2-bromo-2-methylpropanoate (AEBMP) . Purification via column chromatography and characterization by NMR/HRMS are critical to confirm structural integrity and eliminate side products. Residual solvents or unreacted azides must be rigorously removed to avoid interference in downstream applications, such as EdU signal suppression in DNA labeling .
Q. How does this compound suppress EdU-derived signals in dual-labeling experiments, and what controls are necessary?
- Experimental Design : this compound acts as a competitive inhibitor by quenching residual azide-reactive groups, preventing nonspecific binding of anti-BrdU antibodies to EdU. To validate suppression efficiency, include negative controls (e.g., cells treated with EdU alone) and measure signal intensity reduction via fluorescence microscopy. Image analysis software (e.g., CellProfiler) should quantify ≥20,000 cells per replicate to ensure statistical significance .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Risk Mitigation : this compound poses thermal instability risks, necessitating storage in dry, ventilated areas away from heat sources. Use anti-static equipment and explosion-proof refrigerators. Personal protective equipment (PPE) includes nitrile gloves, EN 166-certified goggles, and chemical-resistant suits. Crucially, commercial safety data sheets (SDS) often lack thermal hazard data (e.g., DSC profiles), so independent testing is advised .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound be resolved?
- Data Analysis : Discrepancies in literature-reported values (e.g., enthalpy of formation) arise from differences in measurement techniques (calorimetry vs. computational modeling). Cross-validate using high-level quantum mechanical calculations (e.g., DFT) and experimental gas-phase measurements. Residual errors in Table 31 of thermodynamic studies highlight the need for standardized protocols for azide-containing compounds .
Q. What mechanistic insights explain this compound’s role in hypergolic ignition with hydrogen peroxide?
- Mechanistic Study : In hypergolic systems, this compound rapidly decomposes upon contact with H₂O₂, releasing nitrogen gas and generating exothermic intermediates. Time-resolved spectroscopy and pressure monitoring reveal ignition delays <10 ms. Principal component analysis (PCA) of combustion flames identifies azide decomposition kinetics as the rate-limiting step .
Q. How does surface functionalization with this compound improve specificity in carbohydrate-protein binding assays?
- Method Optimization : In quartz crystal microbalance (QCM) sensors, this compound forms a self-assembled monolayer via photo-click chemistry. This minimizes nonspecific lectin binding by ~80% compared to unmodified surfaces. Normalize signals by subtracting baseline interactions measured on this compound-blocked controls .
Q. What strategies optimize this compound’s efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
- Reaction Engineering : Use catalytic CuI with DIPEA/lutidine to accelerate triazole formation while reducing copper-induced side reactions. Solvent polarity (e.g., CH₂Cl₂ vs. DMF) significantly impacts yield; kinetic studies show >70% conversion in dichloromethane within 2 hours. Post-reaction purification via ion-exchange resins removes trace copper .
Q. How do structural modifications of this compound influence its efficacy as a histone deacetylase (HDAC) probe?
- Structure-Activity Relationship (SAR) : Introducing alkyl or aryl groups at the ethanolamine moiety alters HDAC8 binding affinity. For example, coupling this compound with suberic acid derivatives increases inhibitory potency (IC₅₀ < 50 nM). Molecular docking simulations correlate steric bulk with improved target engagement .
Q. Data Contradiction and Reproducibility
Q. Why do discrepancies exist in reported thermal stability thresholds for this compound?
- Critical Analysis : Commercial SDS often omit differential scanning calorimetry (DSC) data, leading to inconsistent decomposition thresholds (e.g., 80–120°C). Independent thermal gravimetric analysis (TGA) under inert gas (N₂) is recommended to establish reliable safety parameters .
Q. How can researchers address variability in azide quenching efficiency across cell lines?
- Troubleshooting Guide : Cell membrane permeability differences affect this compound uptake. Pre-treat cells with membrane permeabilizers (e.g., saponin) and titrate azide concentrations (0.1–1 mM). Validate via flow cytometry using EdU/BrdU dual-labeling controls .
Q. Methodological Resources
Properties
IUPAC Name |
2-azidoethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
Record name | 2-Azidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-05-1 | |
Record name | 2-Azidoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1517-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AZIDOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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